7,3',4'-Trihydroxyflavone
Description
Identification and Isolation from Plant Species
7,3',4'-Trihydroxyflavone (B9037) is a naturally occurring flavonoid found across a diverse range of plant species. Research has led to its identification and isolation from various botanical families, particularly in leguminous and medicinal plants. The isolation process typically involves extraction from plant material using solvents like methanol (B129727) or ethanol, followed by fractionation and purification using chromatographic techniques to yield the pure compound. nih.govnih.govnih.gov
This flavone (B191248) is notably present in several species within the Leguminosae (Fabaceae) family. Its occurrence in these plants is often linked to their physiological and ecological functions.
Trifolium repens (White Clover): this compound was identified as a constituent of Ladino clover, a cultivar of Trifolium repens. mdpi.com
Medicago sativa (Alfalfa): This compound has been isolated from alfalfa, where its concentration can be influenced by factors such as plant infection. mdpi.comebi.ac.uk In healthy leaves, it is typically found in glycosidic forms. ebi.ac.ukmedchemexpress.com
Dipteryx odorata (Tonka Bean): The endocarp of the Tonka bean has been found to contain this compound, and it was identified for the first time in this species during research focused on isolating flavonoids using High-Performance Liquid Chromatography (HPLC). nih.govglpbio.com
The presence of this compound in various traditional medicinal plants has prompted research into its properties.
Albizzia julibrissin (Persian Silk Tree): The stem bark of this plant, used in traditional medicine, yields this compound, which has been studied for its antioxidant activities. mdpi.comcaymanchem.com
Butea monosperma (Flame of the Forest): The flowers of Butea monosperma are a known source of this flavone. caymanchem.comresearchgate.netoup.comresearchgate.net
Semecarpus anacardium Linn. (Marking Nut): The stem bark of this plant contains this compound, where it co-occurs with other flavonoids like butein. caymanchem.comachrinhibitor.com
Rhus javanica var. roxburghiana : Flavonoids, including this compound, have been isolated from the stems of this plant. nih.gov Note: Some sources refer to this compound as 3,7,4'-trihydroxyflavone, which is an isomer. However, direct isolation of this compound has also been reported in the context of related flavonoids from this species. nih.gov
Myristica fragrans Houtt. (Nutmeg): The seed kernel of nutmeg is a source of this compound. nih.govnih.gov Its isolation has been part of investigations into the plant's antibacterial constituents. nih.gov
Bauhinia glauca : This flavone is found in Bauhinia glauca, a plant belonging to the Leguminosae family. nih.govebi.ac.uk
Spatholobus suberectus : The dried vine stems of this traditional Chinese medicinal plant have been a source for the isolation of this compound, among other flavonoids. nih.govmdpi.com
Mimosa diplotricha : While various 5-deoxyflavones have been isolated from Mimosa diplotricha, a specific methoxylated derivative, 7,3',4'-trihydroxy-3,8-dimethoxyflavone, has been identified. ebi.ac.ukbiosynth.com Direct isolation of the parent compound, this compound, is less clearly documented in available literature.
Beyond the specific families mentioned, the compound is also found in other common plants.
Broad Bean Pods (Vicia faba): this compound has been isolated as a flavonoid aglycone from the pods of broad beans. biosynth.com Its concentration has been observed to increase as the pods mature. biosynth.com
Fenugreek (Trigonella foenum-graecum): This plant is another botanical source of this compound. mdpi.com
Table 1: Documented Plant Sources of this compound
| Plant Species | Common Name | Family | Part(s) of Plant | Reference(s) |
|---|---|---|---|---|
| Trifolium repens | White Clover | Leguminosae | Whole Plant | mdpi.com |
| Medicago sativa | Alfalfa | Leguminosae | Leaves | mdpi.comebi.ac.uk |
| Dipteryx odorata | Tonka Bean | Leguminosae | Endocarp | nih.govglpbio.com |
| Albizzia julibrissin | Persian Silk Tree | Leguminosae | Stem Bark | mdpi.comcaymanchem.com |
| Butea monosperma | Flame of the Forest | Leguminosae | Flowers | caymanchem.comresearchgate.netoup.comresearchgate.net |
| Semecarpus anacardium Linn. | Marking Nut | Anacardiaceae | Stem Bark | caymanchem.comachrinhibitor.com |
| Rhus javanica var. roxburghiana | - | Anacardiaceae | Stems | nih.gov |
| Myristica fragrans Houtt. | Nutmeg | Myristicaceae | Seed Kernel | nih.govnih.gov |
| Spatholobus suberectus | - | Leguminosae | Stems | nih.govmdpi.com |
| Vicia faba | Broad Bean | Leguminosae | Pods, Seed Exudates | biosynth.com |
| Trigonella foenum-graecum | Fenugreek | Leguminosae | - | mdpi.com |
Biosynthetic Pathways and Precursor Research
The formation of this compound in plants is a multi-step enzymatic process that is a branch of the broader phenylpropanoid pathway.
Flavonoids are synthesized from precursors derived from the shikimate and phenylpropanoid pathways. mdpi.com The core of flavonoid biosynthesis begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. oup.comoup.com The first enzyme specific to the flavonoid path, Chalcone (B49325) Synthase (CHS), catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone backbone. mdpi.comoup.com
This compound is classified as a 5-deoxyflavonoid because it lacks a hydroxyl group at the C-5 position of the A-ring. The biosynthesis of this specific class, particularly prevalent in legumes, involves a key branching point at the chalcone stage. The pathway requires the action of a Chalcone Reductase (CHR) enzyme, which acts in concert with CHS. This CHS/CHR complex produces a 6'-deoxychalcone (specifically 2',4',4-trihydroxychalcone, also known as isoliquiritigenin). oup.com This chalcone is then isomerized by a specific type of Chalcone Isomerase (CHI), known as a type II CHI, which is characteristic of leguminous plants and can process 6'-deoxychalcones into their corresponding 5-deoxyflavanones. oup.comcaymanchem.com
The direct precursor to this compound is the flavanone (B1672756) Butin (B190712) (3',4',7-trihydroxyflavanone). The biosynthesis proceeds through the following key enzymatic steps:
Chalcone Formation : The process starts with the formation of isoliquiritigenin (B1662430) (2',4',4-trihydroxychalcone) by the combined action of Chalcone Synthase (CHS) and Chalcone Reductase (CHR). oup.com
Flavanone Isomerization : Isoliquiritigenin is converted to liquiritigenin (B1674857) (7,4'-dihydroxyflavanone) by a type II Chalcone Isomerase (CHI). oup.comcaymanchem.com
Hydroxylation : The B-ring of liquiritigenin is hydroxylated at the 3' position by the enzyme Flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 enzyme, to yield butin (3',4',7-trihydroxyflavanone).
Desaturation to Flavone : The final step is the conversion of the flavanone butin into the flavone this compound. This reaction is catalyzed by the enzyme Flavone Synthase (FNS) . mdpi.comoup.com FNS introduces a double bond between the C-2 and C-3 positions of the flavanone's C-ring. oup.com There are two main types of FNS enzymes that can perform this desaturation: FNSI, a soluble 2-oxoglutarate-dependent dioxygenase, and FNSII, a cytochrome P450 monooxygenase. mdpi.comoup.comoup.com Both enzyme types catalyze the direct conversion of the flavanone substrate into the final flavone product. oup.comoup.com
Table 2: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Abbreviation | Enzyme Class | Reaction Catalyzed | Reference(s) |
|---|---|---|---|---|
| Chalcone Synthase | CHS | Polyketide Synthase | Condenses 4-coumaroyl-CoA and 3x malonyl-CoA to form a chalcone. | mdpi.comoup.com |
| Chalcone Reductase | CHR | Reductase | Works with CHS to produce a 6'-deoxychalcone (isoliquiritigenin). | researchgate.netoup.com |
| Chalcone Isomerase (Type II) | CHI | Isomerase | Cyclizes isoliquiritigenin to liquiritigenin (a 5-deoxyflavanone). | oup.comcaymanchem.com |
| Flavonoid 3'-hydroxylase | F3'H | Cytochrome P450 Monooxygenase | Hydroxylates the B-ring of liquiritigenin to form butin. | |
| Flavone Synthase | FNS (I or II) | Dioxygenase or Monooxygenase | Introduces a C2-C3 double bond in butin to form this compound. | mdpi.comoup.com |
Biosynthetic Pathways and Precursor Research
Microbial Biotransformation Studies
Microbial biotransformation has emerged as a significant tool for producing flavonoids with diverse structures, including those that are rare or difficult to synthesize chemically. These processes leverage the enzymatic machinery of microorganisms, such as fungi and bacteria, to perform specific and efficient modifications on flavonoid backbones. Research in this area has demonstrated that microbes can catalyze a variety of reactions, including hydroxylation, demethylation, and glycosylation, on flavonoid substrates. nih.govmdpi.com While studies specifically using this compound as a substrate are not extensively documented, related research on similar flavonoid structures highlights the potential for microbial systems to synthesize this compound and its derivatives.
Microorganisms are known to hydroxylate flavones at various positions. For instance, the fermentation of 7-hydroxyflavone (B191518) with Aspergillus alliaceus (ATCC 10060) has been shown to yield 4',7-dihydroxyflavone. nih.govjst.go.jp This transformation introduces a hydroxyl group at the 4'-position of the B-ring, a key feature of this compound.
More complex transformations involving both hydroxylation and demethylation have been observed. In a notable study, the microbial transformation of 7,8-dimethoxyflavone (B191122) by the fungus Mucor ramannianus (ATCC 9628) resulted in several metabolites. nih.govusda.gov Through a series of demethylation and hydroxylation reactions, this fungus produced compounds such as 7,3'-dihydroxy-8-methoxyflavone, 7,4'-dihydroxy-8-methoxyflavone, and importantly, 8-methoxy-7,3',4'-trihydroxyflavone. nih.govusda.gov The formation of the latter demonstrates the capability of a single microbial strain to introduce the crucial 3',4'-dihydroxy pattern (catechol group) on the B-ring and simultaneously demethylate the C7-methoxy group to a hydroxyl group, yielding a structure closely related to this compound.
The biotransformation pathways often involve multiple steps and can lead to a variety of products from a single precursor. The table below summarizes the findings from the biotransformation of 7,8-dimethoxyflavone by Mucor ramannianus.
**Table 1: Microbial Transformation of 7,8-Dimethoxyflavone by *Mucor ramannianus***
| Precursor Compound | Microorganism | Metabolite | Reaction Type | Ref |
|---|---|---|---|---|
| 7,8-Dimethoxyflavone | Mucor ramannianus (ATCC 9628) | 7,8-Dimethoxy-4'-hydroxyflavone | Hydroxylation | nih.gov |
| 7,8-Dimethoxyflavone | Mucor ramannianus (ATCC 9628) | 3',4'-Dihydroxy-7,8-dimethoxyflavone | Dihydroxylation | nih.gov |
| 7,8-Dimethoxyflavone | Mucor ramannianus (ATCC 9628) | 7,3'-Dihydroxy-8-methoxyflavone | Demethylation, Hydroxylation | nih.gov |
| 7,8-Dimethoxyflavone | Mucor ramannianus (ATCC 9628) | 7,4'-Dihydroxy-8-methoxyflavone | Demethylation, Hydroxylation | nih.gov |
| 7,8-Dimethoxyflavone | Mucor ramannianus (ATCC 9628) | 8-Methoxy-7,3',4'-trihydroxyflavone | Demethylation, Dihydroxylation | nih.govusda.gov |
Further studies with different microbial strains have also shown the capacity for specific modifications on the flavone skeleton. The transformation of 7-hydroxyflavone by various microorganisms illustrates different reaction types, as detailed in the table below.
Table 2: Microbial Transformation of 7-Hydroxyflavone
| Precursor Compound | Microorganism | Metabolite | Reaction Type | Ref |
|---|---|---|---|---|
| 7-Hydroxyflavone | Nocardia species (NRRL 5646) | 7-Methoxyflavone | Methylation | nih.govjst.go.jp |
| 7-Hydroxyflavone | Aspergillus alliaceus (ATCC 10060) | 4',7-Dihydroxyflavone | Hydroxylation | nih.govjst.go.jp |
| 7-Hydroxyflavone | Beauveria bassiana (ATCC 7159) | Flavone 7-O-β-D-4-O-methylglucopyranoside | Glycosylation | nih.govjst.go.jp |
| 7-Hydroxyflavone | Beauveria bassiana (ATCC 7159) | 4'-Hydroxyflavone 7-O-β-D-4-O-methylglucopyranoside | Hydroxylation, Glycosylation | nih.govjst.go.jp |
These studies collectively underscore the versatility of microorganisms in flavonoid modification. The enzymatic systems within these microbes provide a powerful platform for generating structurally diverse flavonoids, including the specific hydroxylation patterns found in this compound, from various precursors.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFGJHYLIHMCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175836 | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-11-0 | |
| Record name | 3′,4′,7-Trihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
7,3',4'-Trihydroxyflavone (B9037), also known as 5-Deoxyluteolin, is a crystalline solid. caymanchem.com It is soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF). caymanchem.comtargetmol.com
| Property | Value | Source |
| Molecular Formula | C15H10O5 | caymanchem.com |
| Molecular Weight | 270.24 g/mol | targetmol.comnih.gov |
| CAS Number | 2150-11-0 | caymanchem.com |
| Appearance | Crystalline solid | caymanchem.com |
| Solubility | DMSO: 55 mg/mL | targetmol.com |
Advanced Analytical Methodologies for 7,3 ,4 Trihydroxyflavone
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating and measuring 7,3',4'-trihydroxyflavone (B9037) from complex mixtures, such as plant extracts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and purification of this compound. pan.olsztyn.plresearchgate.net A typical HPLC system utilizes a reversed-phase C18 column. pan.olsztyn.pl The separation process involves a mobile phase, often a gradient mixture of solvents like methanol (B129727) or ethyl acetate (B1210297) with water, to elute the compound from the column. amu.edu.az For instance, a semi-preparative HPLC method on a reversed-phase C18 column has been successfully employed to isolate this compound. pan.olsztyn.pl The purity of the isolated compound can be validated to be ≥98% using HPLC.
The detection of this compound is commonly achieved using a photodiode array (PDA) detector, which measures the absorbance of the compound at specific wavelengths. researchgate.net This technique not only allows for the quantification of the flavonoid but also provides preliminary identification based on its UV-Vis spectral characteristics.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS/MS)
For enhanced separation efficiency and sensitivity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) is employed. nih.govnih.gov This powerful technique uses columns with smaller particle sizes (e.g., 1.7 µm), resulting in better resolution and faster analysis times compared to traditional HPLC. nih.gov
In UPLC/MS/MS analysis, the separation is often performed on a C18 column with a gradient mobile phase, such as acidified water and methanol. nih.gov Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and then detected by a mass spectrometer. nih.govbibliotekanauki.pl The mass spectrometer can be operated in different modes, such as negative ion mode, to detect the deprotonated molecular ion of this compound. bibliotekanauki.pl The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, generating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound, confirming its identity with great accuracy. nih.gov This method is particularly valuable for analyzing complex biological samples. nih.gov
Structural Elucidation Techniques
Determining the precise chemical structure of this compound requires a combination of advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. pan.olsztyn.plresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular framework. pan.olsztyn.plresearchgate.net
In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons reveal the substitution pattern on the aromatic rings. up.ac.za For example, the signals corresponding to the protons on the A and B rings can be clearly distinguished. up.ac.za
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the assignment of each carbon in the molecule. pan.olsztyn.plresearchgate.net Advanced 2D NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Coherence (HMBC), are often used to establish the connectivity between protons and carbons, further confirming the structure. pan.olsztyn.pl
Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: The exact chemical shifts can vary depending on the solvent and instrument used.
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 2 | - | 163.15 |
| 3 | - | 114.87 |
| 4 | - | - |
| 5 | 7.97 (d) | 126.03 |
| 6 | 6.88-6.91 (m) | 114.71 |
| 7 | - | 163.15 |
| 8 | 6.88-6.91 (m) | 101.61 |
| 1' | - | 122.57 |
| 2' | 8.11 (d) | 129.20 |
| 3' | 6.88-6.91 (m) | 114.87 |
| 4' | - | 158.99 |
| 5' | 6.88-6.91 (m) | 113.89 |
| 6' | 8.11 (d) | 129.20 |
Data compiled from research findings. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. pan.olsztyn.plnricm.edu.tw Electron Ionization (EI) mass spectrometry can provide the molecular weight of the compound. nricm.edu.tw However, for more fragile molecules, softer ionization techniques like Chemical Ionization (CI) and Fast Atom Bombardment (FAB) are utilized to obtain the molecular ion peak with minimal fragmentation. pan.olsztyn.pl
Electrospray ionization (ESI) coupled with mass spectrometry (ESI-MS) is commonly used, often in conjunction with liquid chromatography. nih.gov In ESI-MS, the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, which has a molecular formula of C₁₅H₁₀O₅, the expected molecular weight is approximately 270.24 g/mol . nih.gov Tandem mass spectrometry (MS/MS) experiments provide further structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. mdpi.com This fragmentation pattern is characteristic of the flavonoid structure and aids in its definitive identification. mdpi.com
Advanced Detection and Imaging in Biological Systems
The intrinsic fluorescent properties of certain flavonoids, including potentially this compound, open up possibilities for their detection and imaging within biological systems. While specific studies on the cellular imaging of this compound are emerging, the principles are based on the broader understanding of flavonoid fluorescence.
Natural compounds like chlorophylls (B1240455) found in dietary leaves have been shown to exhibit near-infrared (NIR) fluorescence, making them suitable for tissue and cellular imaging. mdpi.com These natural dyes can be extracted and used as probes. mdpi.com The fluorescence can be detected using imaging systems that excite the molecule at a specific wavelength and capture the emitted light at a longer wavelength. mdpi.com This approach has been successfully used to visualize the distribution of these fluorescent compounds in tissue phantoms and cancer cell lines. mdpi.com The potential for this compound to be used in a similar manner for cellular studies is an active area of research, leveraging its natural fluorescence to observe its uptake and localization within cells without the need for synthetic fluorescent tags.
Mechanistic Investigations of 7,3 ,4 Trihydroxyflavone S Biological Activities
Antioxidant Mechanisms
7,3',4'-Trihydroxyflavone (B9037) demonstrates notable antioxidant effects through various mechanisms, primarily centered around its ability to scavenge reactive oxygen species (ROS) and modulate endogenous antioxidant systems.
Reactive Oxygen Species (ROS) Scavenging Pathways
The compound is an effective scavenger of various reactive oxygen and nitrogen species (RNS). nih.govmedchemexpress.com In cell-free assays, this compound has been shown to effectively scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and peroxynitrite radicals, with reported IC₅₀ values of 2.2 µM and 5.78 µM, respectively. caymanchem.com Further studies have confirmed its potent DPPH radical scavenging activity. jchr.orgalliedacademies.orgalliedacademies.org It also reduces total reactive oxygen species in rat kidney homogenates with an IC₅₀ of 3.9 µM. caymanchem.com
In cellular models, such as tert-butyl hydroperoxide (tBHP)-induced RAW264.7 macrophage cells, this compound significantly down-regulated cellular ROS in a dose-dependent manner, with a calculated IC₅₀ value of 2.71 µM. researchgate.net This demonstrates its capacity to mitigate oxidative stress within a biological system. researchgate.net The compound's ability to scavenge peroxynitrite is a key aspect of its antioxidant profile, as this reactive species can cause significant cellular damage. caymanchem.comglpbio.com
Table 1: ROS Scavenging Activity of this compound
| Assay | System | IC₅₀ Value | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Cell-free | 2.2 µM | caymanchem.com |
| Peroxynitrite Scavenging | Cell-free | 5.78 µM | caymanchem.com |
| Total ROS Reduction | Rat Kidney Homogenates | 3.9 µM | caymanchem.com |
| Cellular ROS Scavenging | tBHP-induced RAW264.7 cells | 2.71 µM | researchgate.net |
Role of Catechol Moiety in Antioxidant Activity
The potent antioxidant activity of this compound is significantly attributed to the presence of the ortho-dihydroxy group, or catechol moiety, on its B-ring. wur.nl This structural feature is crucial for effective radical scavenging. irb.hr The catechol structure enhances antioxidant activity by facilitating electron delocalization and stabilizing the resulting radical after donating a hydrogen atom. This is a common feature among flavonoids with strong antioxidant potential. irb.hrcapes.gov.brnih.gov The presence of the 3',4'-dihydroxy configuration in the B-ring is a key determinant of the radical scavenging efficacy of flavonoids. irb.hr
Modulation of Endogenous Antioxidant Systems
Beyond direct radical scavenging, some flavonoids can modulate endogenous antioxidant systems by influencing the activity of antioxidant enzymes. For instance, the related flavonoid apigenin (B1666066) has been shown to elevate levels of glutathione (B108866) reductase and superoxide (B77818) dismutases. mdpi.com While direct evidence for this compound's modulation of specific endogenous antioxidant enzymes requires further investigation, its structural similarity to other bioactive flavonoids suggests it may operate through similar mechanisms to bolster cellular antioxidant defenses.
Anti-inflammatory Mechanisms
This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Mediators
Research has demonstrated that this compound can suppress the production of several key pro-inflammatory molecules. It has been shown to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). as4qol.org In studies using HaCaT cells stimulated with TNF-α, 3',4',7-trihydroxyflavone was found to significantly inhibit the release of Interleukin-6 (IL-6). researchgate.net
Furthermore, the compound has been observed to suppress nitric oxide (NO) production. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage models, this compound exhibited a dose-dependent inhibition of NO, with an IC₅₀ value of 20.9 µM. This inhibition of pro-inflammatory mediators underscores its potential to mitigate inflammatory processes.
Table 2: Inhibition of Pro-inflammatory Mediators by this compound
| Mediator | System | Effect | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | LPS-stimulated RAW264.7 cells | IC₅₀ = 20.9 µM | |
| Interleukin-1β (IL-1β) | - | Inhibition | as4qol.org |
| Interleukin-6 (IL-6) | TNF-α stimulated HaCaT cells | Inhibition | researchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | - | Inhibition | as4qol.org |
Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its interaction with critical cellular signaling pathways. Studies have indicated that this flavonoid can modulate the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway. researchgate.net It has also been shown to bind to and inhibit cellular-Src (c-Src) tyrosine kinase, a key regulator of inflammation, with an IC₅₀ of 20.9 µM.
The nuclear factor-kappa B (NF-κB) pathway, which is central to inflammatory responses, is another target. By operating through pathways like JAK-STAT and NF-κB, this compound can suppress the expression of pro-inflammatory cytokines. The related compound 3',4',7-trihydroxyflavone has been shown to exert anti-neuroinflammatory effects by inhibiting the JNK-STAT1 pathway in microglia. nih.gov Many flavones exert their anti-inflammatory effects through the NF-κB, MAPK, and JNK-STAT pathways. acs.org
IL-17 Signaling Pathway
This compound has been shown to influence the IL-17 signaling pathway, which is a critical mediator of inflammatory responses. Studies have demonstrated that this compound can modulate the expression of genes involved in this pathway. researchgate.net In models of inflammation, this compound, along with its isomer 6,3',4'-Trihydroxyflavone, has been observed to exert anti-inflammatory effects by affecting the IL-17 pathway. researchgate.net The IL-23/IL-17 axis is a key driver in the pathogenesis of certain inflammatory conditions, and modulation of this pathway is a significant area of therapeutic research. scienceasia.org
TNF Signaling Pathway
The Tumor Necrosis Factor (TNF) signaling pathway is another pro-inflammatory cascade that is modulated by this compound. Research has indicated that this flavone (B191248) can influence the expression of genes within the TNF signaling pathway, contributing to its anti-inflammatory properties. researchgate.net The modulation of this pathway is a key mechanism through which certain flavonoids exert their anti-inflammatory and anti-cancer effects.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is crucial for cytokine-mediated cellular responses, including inflammation and immunity. frontiersin.org this compound has been identified as a modulator of the JAK-STAT pathway. researchgate.net Specifically, in microglial cells, it has been shown to suppress the phosphorylation of STAT1, which is a critical step for the expression of inducible nitric oxide synthase (iNOS). nih.govjst.go.jp This inhibitory action on the JAK-STAT pathway contributes to the compound's anti-inflammatory effects. nih.govjst.go.jp The mechanism involves the attenuation of the JNK-STAT1 pathway, highlighting a specific molecular target of the flavone. nih.govjst.go.jp
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, immune responses, and cell survival. This compound has been shown to inhibit the activation of the NF-κB pathway. researchgate.net This inhibition is a key part of its anti-inflammatory mechanism. For instance, it can hinder the nuclear factor of activated T cells c1 (NFATc1), a crucial transcription factor in osteoclast differentiation, which is regulated by NF-κB signaling. targetmol.comchemfaces.com Furthermore, in models of neuroinflammation, the compound's ability to suppress NF-κB activation is considered a potential mechanism for its protective effects. jst.go.jpresearchgate.net The modulation of the NF-κB pathway by flavonoids is a well-documented mechanism for their anti-inflammatory and chemopreventive properties. nih.govnih.gov
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation, proliferation, and apoptosis. This compound has demonstrated the ability to modulate the MAPK pathway. chemfaces.com Specifically, it has been observed to attenuate the RANKL-induced activation of p38 MAPK in bone marrow-derived macrophages. chemfaces.com In microglial cells, it significantly inhibited the lipopolysaccharide (LPS)-mediated phosphorylation of c-Jun N-terminal kinase (JNK), another key component of the MAPK pathway, without affecting ERK and p38 MAPK phosphorylation. nih.govjst.go.jp This selective inhibition of JNK is linked to the suppression of iNOS expression and subsequent nitric oxide production. nih.govjst.go.jp The ability of flavonoids to regulate MAPK signaling is a significant aspect of their biological activity.
AKT Signaling Pathway
The AKT (also known as Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. While direct studies on this compound's effect on the AKT pathway are limited, related flavonoids have been shown to modulate this pathway. For instance, the related compound 7,8,3'-trihydroxyflavone (B154275) has been shown to activate the AKT signaling pathway, which is associated with its neuroprotective effects. arvojournals.org Apigenin, another related flavonoid, has been found to inactivate AKT to induce apoptosis in cancer cells. oup.com The modulation of the PI3K/AKT pathway is a known mechanism for the anti-proliferative and anti-inflammatory effects of many flavonoids.
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit several key enzymes involved in the inflammatory process.
| Enzyme | Effect of this compound | IC₅₀ Value | Research Context |
| Cyclooxygenase-1 (COX-1) | Inhibition | 36.7 µM | Anti-inflammatory activity caymanchem.com |
| Inducible Nitric Oxide Synthase (iNOS) | Suppression of gene expression | - | Anti-inflammatory activity in activated macrophages and microglial cells nih.govjst.go.jpnih.gov |
| Cyclooxygenase-2 (COX-2) | Suppression of gene expression | - | Anti-inflammatory activity in activated macrophages nih.gov |
Cyclooxygenase-1 (COX-1): This enzyme is involved in the production of prostaglandins, which are mediators of inflammation. This compound has been shown to inhibit COX-1 with an IC₅₀ value of 36.7 µM, indicating its potential as an anti-inflammatory agent. caymanchem.com
Inducible Nitric Oxide Synthase (iNOS): iNOS is responsible for the production of large amounts of nitric oxide (NO), a key inflammatory mediator. Studies have shown that this compound can suppress the gene expression of iNOS in lipopolysaccharide (LPS)-activated macrophages and microglial cells. nih.govjst.go.jpnih.gov This suppression of iNOS is a significant contributor to the compound's anti-inflammatory effects.
Cyclooxygenase-2 (COX-2): Similar to iNOS, COX-2 is an inducible enzyme that plays a crucial role in the inflammatory response by producing prostaglandins. Research has demonstrated that this compound can suppress the gene expression of COX-2 in LPS-activated macrophages, further highlighting its anti-inflammatory properties. nih.gov
Interaction with Cellular-Src Tyrosine Kinase (c-Src)
This compound has been identified as a molecule that interacts with cellular-Src (c-Src) tyrosine kinase. This interaction is significant as c-Src kinase is a key regulator of various cellular processes, and its dysregulation is often implicated in inflammatory responses and cancer progression. core.ac.uk The binding of this compound to c-Src kinase suggests a potential mechanism through which this flavonoid exerts its anti-inflammatory effects.
A comparative study with a structurally similar flavone, 6,3',4'-Trihydroxyflavone, revealed differences in their binding affinities to c-Src kinase. While both compounds demonstrated binding, 6,3',4'-Trihydroxyflavone showed a higher binding affinity. The half-maximal inhibitory concentration (IC50) for c-Src binding for this compound was reported to be 20.9 µM. This interaction with c-Src tyrosine kinase highlights a specific molecular target through which this compound may modulate cellular signaling pathways.
| Compound | c-Src Binding (IC50) |
| This compound | 20.9 µM |
| 6,3',4'-Trihydroxyflavone | 12.0 µM |
Anticancer Mechanisms
The anticancer properties of this compound are multifaceted, involving the induction of programmed cell death, inhibition of cancer cell growth, and interference with processes that support tumor development and spread. nih.govsmolecule.com
Flavonoids, as a class of compounds, are known to induce apoptosis and cause cell cycle arrest in various cancer cell lines. semanticscholar.orgd-nb.info this compound is believed to share these anticancer mechanisms. nih.govsemanticscholar.org The process of apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The induction of apoptosis by flavonoids can occur through various cellular pathways. d-nb.infomdpi.combiomedpharmajournal.org
Studies on related flavonoids provide insights into these mechanisms. For instance, apigenin, a structurally similar trihydroxyflavone, induces apoptosis and cell cycle arrest in different cancer types. mdpi.comnih.govnih.gov It can activate intrinsic apoptotic pathways and caspase-3 activity, leading to the release of cytochrome c. mdpi.combiomedpharmajournal.org Apigenin has also been shown to cause cell cycle arrest at different phases, such as G2/M or G0/G1, depending on the cancer cell type. nih.govmdpi.com For example, in prostate cancer cells, apigenin feeding in mice led to an increase in the protein expression of cell cycle inhibitors like WAF1/p21 and KIP1/p27, and a decrease in cyclins and cyclin-dependent kinases (cdks). nih.gov
While direct studies on this compound are less extensive, its structural similarity to other well-researched flavonoids suggests it likely employs similar mechanisms to induce apoptosis and cell cycle arrest in cancer cells. nih.govsemanticscholar.org
This compound has demonstrated the ability to inhibit the proliferation of cancer cells. nih.govsmolecule.com Flavonoids, in general, can interfere with the carcinogenic process by inhibiting cell proliferation and differentiation. nih.gov In vitro studies have shown that various trihydroxyflavones can inhibit the growth of different human cancer cell lines, including lung (A549), breast (MCF-7), and brain (U87) cancer cells, with EC50 values often falling between 10 and 50 µM. nih.govresearchgate.net
Furthermore, this compound has been shown to inhibit the differentiation of osteoclasts, which are cells involved in bone resorption. caymanchem.comtargetmol.comglpbio.com Specifically, it markedly inhibits the receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclastic differentiation from mouse bone marrow-derived macrophages (BMMs). caymanchem.comtargetmol.comglpbio.com This is achieved by decreasing the mRNA expression of key osteoclastic marker genes. caymanchem.comglpbio.com
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Several flavonoids have been shown to possess anti-angiogenic properties. nih.govmdpi.com They can inhibit the expansion of endothelial cells and the formation of vascular tubes. nih.gov For instance, the related flavonol fisetin (B1672732) inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix, a key step in angiogenesis and metastasis. nih.govmdpi.com Myricetin and quercetin (B1663063) are other flavonoids that have been shown to inhibit signaling pathways involving vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α), both critical for angiogenesis. nih.govmdpi.com
While direct evidence for this compound's anti-angiogenic and anti-metastatic effects is still emerging, the known activities of structurally similar flavonoids suggest that it may interfere with these processes by modulating key signaling pathways and inhibiting the enzymes involved in tissue remodeling. nih.govnih.govmdpi.com
The anticancer effects of this compound and related flavonoids are mediated through the modulation of various signaling pathways and key proteins involved in carcinogenesis.
p21 Protein: The protein p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. Apigenin, a related flavonoid, has been shown to increase the expression of p21 in human cancer cells, indicating its strong anti-cancer activity. mdpi.com Luteolin, another similar flavonoid, also upregulates p21 expression to control the progression of bladder cancer. nih.gov
FAK (Focal Adhesion Kinase): While direct modulation by this compound is not specified, FAK is a key component in cell adhesion and migration, processes often targeted by anticancer compounds.
ERK (Extracellular signal-Regulated Kinase), JNK (c-Jun N-terminal Kinase), and p38: These are all members of the mitogen-activated protein kinase (MAPK) family, which regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis. The related dihydroflavone, butin (B190712), has been shown to inhibit JNK activation in response to oxidative stress. semanticscholar.org The flavonoid fisetin suppresses cancer cell metastasis and angiogenesis through the ERK1/2, Akt/NF-κB/mTOR, and p38 MAPK-dependent NF-κB signaling pathways. frontiersin.org A study on 7,3',4'-trihydroxyisoflavone, a related isoflavone, showed it increased the phosphorylation of ERK1/2. nih.gov
NF-κB (Nuclear Factor-kappa B): This transcription factor is a key regulator of inflammatory responses and cell survival. This compound is known to suppress NF-κB activation in neuronal apoptosis models. It also inhibits RANKL-induced osteoclast formation via the nuclear factor of activated T cells c1 (NFATc1), a pathway that can be linked to NF-κB signaling. caymanchem.comtargetmol.comglpbio.com Other flavonoids like apigenin and fisetin also exert their anticancer effects by inhibiting the NF-κB pathway. mdpi.comfrontiersin.org
| Signaling Molecule/Pathway | Modulatory Effect of this compound or Related Flavonoids | Reference |
| p21 | Upregulation by related flavonoids (Apigenin, Luteolin) | mdpi.comnih.gov |
| ERK | Phosphorylation increased by 7,3',4'-trihydroxyisoflavone; Pathway suppressed by Fisetin | frontiersin.orgnih.gov |
| JNK | Activation inhibited by Butin (related dihydroflavone) | semanticscholar.org |
| p38 | Pathway suppressed by Fisetin | frontiersin.org |
| NF-κB | Activation suppressed by this compound; Pathway inhibited by Apigenin and Fisetin | mdpi.comfrontiersin.org |
Microtubules, which are polymers of tubulin, are essential for cell division, making them an important target for anticancer drugs. acs.org Some flavonoids have been shown to interfere with tubulin polymerization. nih.govnih.gov
A study on a series of 79 flavones found that certain structural features were crucial for their interaction with tubulin. nih.gov Specifically, maximum potencies for tubulin interaction were observed in compounds with hydroxyl groups at the C-3' and C-5 positions and methoxyl groups at the C-3 and C-4' positions. nih.gov These compounds were found to inhibit tubulin polymerization and compete with the binding of colchicine (B1669291) to tubulin. acs.orgnih.gov While this compound itself was not the primary focus of this specific study, the findings provide a structure-activity relationship framework that suggests flavonoids with specific hydroxylation and methoxylation patterns can act as antimitotic agents by targeting tubulin. nih.gov
Interaction with Tubulin Polymerization and Colchicine Binding
Neuroprotective Mechanisms
This compound has been shown to exert neuroprotective effects by modulating the cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) signaling pathway. researchgate.netnih.gov In a study using a scopolamine-induced memory deficit mouse model, administration of this compound significantly increased the phosphorylation of CREB and the expression of BDNF in the hippocampus. researchgate.netnih.gov This activation of the CREB-BDNF axis is a critical mechanism for promoting neuronal survival, synaptic plasticity, and cognitive function. researchgate.netfrontiersin.org The study also observed an increase in postsynaptic density protein-95 (PSD-95) and synaptophysin, further indicating enhanced synaptic function. nih.gov These findings suggest that this compound can ameliorate cognitive impairments by activating this key neurotrophic signaling cascade. researchgate.netnih.gov
While direct studies on this compound and spiral ganglion neurons (SGNs) are limited, research on the structurally related compound 7,8,3'-Trihydroxyflavone provides significant insights. 7,8,3'-Trihydroxyflavone, a potent agonist for the tyrosine receptor kinase B (TrkB), has demonstrated a strong protective effect on SGNs both in vitro and in vivo. nih.govresearchgate.netnih.govjneurosci.orgasu.edu SGN survival is crucial for the efficacy of cochlear implants, and neurotrophins like BDNF are essential for their maintenance. nih.govjneurosci.org
7,8,3'-Trihydroxyflavone acts as a small-molecule mimetic of BDNF, activating its receptor, TrkB. nih.govwikipedia.org This activation was shown to be 2-3 times more potent than its parent compound, 7,8-dihydroxyflavone (B1666355). nih.gov In experimental models, 7,8,3'-Trihydroxyflavone dramatically rescued SGNs from degeneration in a dose-dependent manner and this protective effect was blocked when the TrkB receptor was inhibited, confirming its mechanism of action. nih.gov Furthermore, in a mouse model of SGN degeneration, local application of 7,8,3'-Trihydroxyflavone significantly protected SGNs. nih.govjneurosci.org The surviving neurons remained functional, capable of firing action potentials. nih.govjneurosci.org These findings highlight the therapeutic potential of TrkB-activating trihydroxyflavones in preventing SGN loss. nih.govnih.govjneurosci.org
This compound demonstrates significant neuroprotective activity by combating oxidative stress and neuroinflammation. The compound effectively protects nerve cells from apoptosis induced by oxidative stress. nih.gov Studies have shown it possesses potent reactive oxygen species (ROS) scavenging capabilities. In one model, this compound significantly downregulated cellular ROS with a half-maximal inhibitory concentration (IC₅₀) of 2.71 µM. researchgate.net
In the context of neuroinflammation, which is a key factor in neurodegenerative diseases, this compound has been shown to inhibit the activation of microglial cells. nih.gov Specifically, it downregulates the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in microglia activated by lipopolysaccharide (LPS) or interferon-γ (IFN-γ). nih.gov This anti-neuroinflammatory effect is mediated through the suppression of the JNK-STAT1 signaling pathway. nih.gov The compound inhibits the phosphorylation of signal transducer and activator of transcription 1 (STAT1), a crucial step for iNOS expression, and this effect is linked to its inhibition of the c-Jun N-terminal kinase (JNK) pathway. nih.gov
Table 2: Antioxidant and Anti-inflammatory IC₅₀ Values for this compound
| Activity | Model System | IC₅₀ Value |
|---|---|---|
| DPPH Radical Scavenging | Cell-free assay | 2.2 µM |
| Peroxynitrite Radical Scavenging | Cell-free assay | 5.78 µM |
| Total ROS Reduction | Rat kidney homogenates | 3.9 µM |
| Cellular ROS Scavenging | tBHP-induced RAW264.7 cells | 2.71 µM |
Source: Data compiled from multiple studies. researchgate.netcaymanchem.com
Protection of Spiral Ganglion Neurons (in context of related trihydroxyflavones)
Other Biological Activities and Mechanisms
This compound has been identified as a potent inhibitor of osteoclastogenesis, the process of osteoclast differentiation which, when excessive, leads to bone resorption and conditions like osteoporosis. targetmol.com The compound markedly inhibits the differentiation of osteoclasts from bone marrow-derived macrophages induced by the receptor activator of nuclear factor kappa B ligand (RANKL). caymanchem.comtargetmol.comambeed.cn
The primary mechanism for this activity involves the suppression of the master regulator of osteoclast differentiation, the nuclear factor of activated T cells c1 (NFATc1). targetmol.comnih.gov By inhibiting the RANKL-induced expression and activation of NFATc1, this compound effectively halts the downstream cascade required for osteoclast formation. targetmol.com This leads to a decreased expression of key osteoclastic marker genes, including those for the calcitonin receptor, cathepsin K, and dendritic cell-specific transmembrane protein (DC-STAMP). caymanchem.com
DNA Cleavage Activity
Mechanistic studies have revealed that this compound possesses DNA cleavage capabilities. Research indicates that this activity is not inherent to the compound alone but is dependent on the presence of metal ions. Specifically, this compound has been shown to induce the cleavage of DNA when copper ions are present. medchemexpress.com This suggests a pro-oxidant mechanism where the flavonoid, in coordination with copper, generates reactive oxygen species (ROS) that subsequently inflict damage upon the DNA structure, leading to strand scission. The precise nature of the flavonoid-copper complex and the specific reactive species generated are key areas of ongoing investigation to fully elucidate this mechanism.
Antibacterial Mechanisms (e.g., against M. tuberculosis, Gram-negative enteric bacteria)
This compound has demonstrated significant antibacterial properties, and investigations into its mechanisms of action reveal a multi-faceted approach, particularly against challenging pathogens like Mycobacterium tuberculosis and multi-drug resistant (MDR) Gram-negative enteric bacteria.
Activity against Mycobacterium tuberculosis
The compound is reported to be active against M. tuberculosis, exhibiting a Minimum Inhibitory Concentration (MIC) of 50 µg/ml. caymanchem.com While the specific molecular targets within the mycobacterium have not been fully elucidated for this particular flavone, the general mechanisms for flavonoids against M. tuberculosis involve several pathways. These can include the inhibition of crucial enzymes, disruption of the complex mycobacterial cell wall, and interference with efflux pumps that the bacteria use to expel antimicrobial agents. biology-journal.orgscirp.org Flavonoids are known to target bacterial DNA gyrase, cytoplasmic membrane function, and energy metabolism. scirp.orgnih.gov Some flavonoids have been found to inhibit mycobacterial fatty acid synthase-II (FAS-II) and proteasome activity, which are essential for bacterial survival. biology-journal.org
Activity against Gram-negative Enteric Bacteria
Detailed studies have been conducted on the activity of this compound against a panel of multi-drug resistant (MDR) Gram-negative bacteria. The compound has shown broad-spectrum activity, inhibiting the growth of all tested strains. researchgate.netnih.gov
Research findings indicate that the antibacterial efficacy of this compound is influenced by bacterial efflux pumps, a common mechanism of drug resistance in Gram-negative bacteria. researchgate.net The activity of the flavone was significantly enhanced in the presence of Phenylalanine-Arginine-β-Naphthylamide (PAβN), a known efflux pump inhibitor. researchgate.netnih.gov This suggests that this compound is a substrate for these pumps, and its antibacterial action may be partly compromised by active efflux from the bacterial cell. Therefore, a key part of its mechanism involves entering the bacterial cell and, when efflux is inhibited, accumulating to levels that allow it to interfere with vital cellular processes, potentially including the inhibition of DNA gyrase or cytoplasmic membrane functions as seen with other flavonoids. nih.govresearchgate.net
The compound has also been shown to potentiate the activity of conventional antibiotics against the majority of tested bacterial strains, indicating its potential use in combination therapies to combat multi-drug resistance. researchgate.netnih.gov
Table 1: In Vitro Antibacterial Activity of this compound against MDR Gram-negative Bacteria
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
| Providencia stuartii ATCC299645 | 4 | 16 |
| Other MDR Gram-negative strains | 4 - 128 | Not specified for all strains |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. MBC (Minimum Bactericidal Concentration): The lowest concentration of an antibacterial agent that results in bacterial death. Data sourced from studies on a panel of 12 MDR Gram-negative bacterial strains. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of 7,3 ,4 Trihydroxyflavone
Influence of Hydroxyl Group Positions on Biological Activities
The specific placement of hydroxyl (-OH) groups on the flavone (B191248) backbone is a critical determinant of the biological effects of 7,3',4'-trihydroxyflavone (B9037).
Impact of A-ring Hydroxylation (e.g., C-7 position)
The hydroxyl group at the C-7 position on the A-ring plays a significant role in the bioactivity of this compound. This particular hydroxylation pattern is associated with lower cytotoxicity compared to analogs with hydroxylation at other positions on the A-ring, such as the C-6 position. This reduced cytotoxicity is thought to be due to decreased metabolic oxidation. The 7-hydroxyl group is also considered one of the most acidic sites on the flavonoid structure in polar solvents, which can influence its reaction mechanisms in biological systems. acs.org
In studies comparing this compound with its isomer 6,3',4'-trihydroxyflavone, the shift in the A-ring hydroxyl group from C-6 to C-7 was found to affect both potency and toxicity. nih.gov Specifically, this compound exhibited lower cytotoxicity in macrophage models, suggesting a better safety profile. nih.gov While both isomers demonstrate antioxidant activity, the 7-hydroxy substituted compound showed slightly higher reactive oxygen species (ROS) scavenging capacity. nih.gov
Significance of B-ring Hydroxylation (e.g., C-3', C-4' catechol moiety)
The presence of a catechol group (ortho-dihydroxy groups at the C-3' and C-4' positions) on the B-ring is a crucial structural feature for the biological activity of this compound. irb.hr This catechol moiety is a primary target for radicals and is essential for effective radical scavenging activity. nih.govirb.hr The ability of the catechol group to donate electrons and stabilize radicals contributes significantly to the compound's potent antioxidant properties. nih.gov
The importance of the 3',4'-dihydroxy moiety is also highlighted in its contribution to anticancer activities. mdpi.comiiarjournals.org Studies have shown that this structural element is important for the reduction of cancer cell viability. mdpi.comiiarjournals.org The antioxidant activity conferred by the catechol group is believed to be related to its anticancer effects. mdpi.com In the absence of the B-ring catechol, as seen in apigenin (B1666066) (5,7,4'-trihydroxyflavone), the ROS-scavenging capacity is weaker.
Effects of Additional Hydroxyl Groups (e.g., C-3, C-6, C-5') on Cytotoxicity Profiles
The introduction of additional hydroxyl groups at various positions on the flavone scaffold can significantly alter the cytotoxicity profile.
C-3 Hydroxylation: The presence of a hydroxyl group at the C-3 position, which changes the compound from a flavone to a flavonol, can influence cytotoxicity. Some studies suggest that flavones lacking the C-3 hydroxyl group are more cytotoxic to cancer cells than their flavonol counterparts. japsonline.com However, the 3-OH moiety is also considered beneficial for antioxidant activity. irb.hr
C-6 Hydroxylation: As mentioned earlier, shifting the A-ring hydroxyl group from C-7 to C-6 (as in 6,3',4'-trihydroxyflavone) leads to increased cytotoxicity. nih.gov
C-5' Hydroxylation: The addition of a hydroxyl group at the C-5' position on the B-ring, creating a pyrogallol (B1678534) group (3',4',5'-trihydroxy), has been shown to be a key factor for potent antiproliferative activity in certain cancer cell lines. researchgate.net
Role of Substituents on Biological Potency and Selectivity
Beyond the position of hydroxyl groups, other structural modifications, such as the comparison with isomers and the addition of substituents like methyl groups, play a vital role in determining the biological potency and selectivity of these compounds.
Comparison with Isomeric Trihydroxyflavones
Comparing this compound with its isomers reveals subtle yet significant differences in their biological activities.
| Compound Name | Key Structural Difference from this compound | Comparative Biological Activity |
| 6,3',4'-Trihydroxyflavone | Hydroxyl group at C-6 instead of C-7 on the A-ring. | Higher anti-inflammatory activity (NO and IL-1β suppression), but also higher cytotoxicity. nih.gov this compound has slightly better ROS-scavenging capacity. nih.gov |
| 5,7,4'-Trihydroxyflavone (Apigenin) | Lacks the C-3' hydroxyl group, thus no catechol moiety on the B-ring. Has an additional hydroxyl group at C-5. | Weaker antioxidant activity due to the absence of the catechol group. Apigenin has been shown to be more growth-inhibitory in certain colon cancer cell lines. le.ac.uk |
| 3,7,4'-Trihydroxyflavone (Kaempferol) | Lacks the C-3' hydroxyl group and has an additional hydroxyl group at the C-3 position (a flavonol). | The presence of the 3-hydroxyl group is generally associated with potent antioxidant activity. irb.hr |
| 7,8,3'-Trihydroxyflavone (B154275) | Hydroxyl group at C-8 instead of C-4' and lacks a C-4' hydroxyl. | Demonstrates enhanced TrkB receptor activation compared to its 7,8,4'-trihydroxyflavone (B192603) counterpart. |
Effects of Methylation (e.g., methoxy (B1213986) groups)
Methylation, the substitution of a hydroxyl group with a methoxy (-OCH3) group, significantly impacts the biological properties of flavonoids.
Generally, methylation can lead to:
Increased Metabolic Stability: Methylated flavonoids are less susceptible to conjugation reactions (glucuronidation and sulfation), which are primary pathways for the metabolism and elimination of flavonoids. nih.govresearchgate.net This leads to increased stability and bioavailability. nih.govresearchgate.netnih.gov
Enhanced Cellular Uptake: The increased lipophilicity of methylated flavonoids can improve their ability to cross cell membranes. nih.govresearchgate.net
Altered Biological Activity: Methylation can either increase or decrease the biological potency of a flavonoid, depending on the specific position of the methoxy group and the biological target. iiarjournals.orgnih.gov For instance, methylation of the 3',4'-dihydroxy moiety can drastically reduce antiproliferative activity in some cancer cell lines. iiarjournals.org Conversely, certain methoxylated flavones have shown potent inhibition of enzymes like aromatase. nih.govmdpi.com In some cases, methylated flavones have demonstrated greater potency in inhibiting cancer cell proliferation compared to their unmethylated parent compounds. nih.govmdpi.com However, the presence of 3',4'-methoxy groups has also been associated with high cytotoxicity in healthy human cells. researchgate.net
Computational Approaches in SAR Elucidation
Computational methods are integral to modern drug discovery and development, providing powerful tools to elucidate the structure-activity relationships (SAR) of bioactive compounds like this compound. These in silico techniques offer insights into the molecular properties that govern a compound's biological activity, guiding the design of more potent and selective derivatives. By modeling the interactions between a molecule and its biological target, researchers can predict activity, understand mechanisms of action, and prioritize compounds for synthesis and further testing.
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models represent a computational and statistical approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijprajournal.com The fundamental principle is that the variations in the biological activity of a set of molecules can be quantitatively explained by the differences in their physicochemical properties, which are encoded by molecular descriptors. ijprajournal.comnih.gov These models are widely employed for predicting the activity of new compounds, thereby streamlining the drug discovery process. researchgate.net
The development of a QSAR model typically involves:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. This includes a training set for model generation and a test set for external validation.
Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., log P). asianpubs.orgjst.go.jp
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov
Validation: The model's statistical significance and predictive power are rigorously assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A high R² value (typically > 0.6) indicates a good fit of the model to the training data, while a high q² value (typically > 0.5) signifies good predictive ability. nih.govresearchgate.netglobalresearchonline.net
While a specific QSAR model exclusively for this compound is not detailed in the available literature, numerous studies on flavonoids have established robust QSAR models for various biological endpoints, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. ijprajournal.comresearchgate.netnih.gov For instance, QSAR studies on flavonoids as inhibitors of protein tyrosine phosphatase 1B (PTP1B) have shown that descriptors related to hydrogen bond donors and molecular weight are significant predictors of activity. asianpubs.org Another study on flavonoids inhibiting pancreatic lipase (B570770) developed a highly predictive MLR-QSAR model (R² = 0.944) that could explain over 94% of the variation in activity based on selected 2D molecular descriptors. nih.gov These studies collectively suggest that the number and position of hydroxyl groups, molecular shape, and electronic properties are critical determinants of the biological activity of flavonoids, including this compound.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods extend the principles of QSAR by considering the three-dimensional properties of molecules. These techniques provide a more detailed understanding of how the spatial arrangement of structural features influences biological activity. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. globalresearchonline.net
The CoMFA process involves aligning the molecules in the dataset and then placing them in a 3D grid. At each grid point, the steric and electrostatic interaction energies between the molecule and a probe atom are calculated. These energy values constitute the molecular fields, which are then used as independent variables in a Partial Least Squares (PLS) regression analysis to generate a model correlating them with biological activity. globalresearchonline.net The results are often visualized as 3D contour maps, where different colored regions indicate areas where modifications to steric bulk or electrostatic charge would likely increase or decrease biological activity. globalresearchonline.net
A study focusing on the antioxidant activity of hetero-coupled biflavones, synthesized using this compound as one of the monomeric units, successfully developed a 3D-QSAR model. nih.gov This model demonstrated good statistical reliability and predictive power, as indicated by its validation parameters. nih.gov
| Model Parameter | Value | Significance |
| r² | 0.936 | Indicates a high degree of correlation and goodness of fit for the training set. |
| q² | 0.814 | Indicates strong predictive ability of the model, determined by cross-validation. |
Table 1: Statistical validation parameters for the 3D-QSAR model of biflavonoids derived from monomers including this compound. Data sourced from nih.gov.
Such 3D-QSAR models are valuable for identifying the key structural features associated with the desired activity. nih.gov For example, CoMFA studies on other flavonoid series have revealed the importance of steric bulk at specific positions and the influence of electrostatic potential distribution across the molecule for potent enzyme inhibition. globalresearchonline.net These models provide actionable insights for designing new analogs of this compound with enhanced biological effects. globalresearchonline.netnih.gov
Molecular Docking Simulations (e.g., with Survivin, TrkB receptor)
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to the active site of another (a receptor, typically a protein). semanticscholar.org This method is crucial for understanding the molecular basis of a ligand's activity and for structure-based drug design. The process involves sampling a vast number of possible conformations of the ligand within the target's binding site and using a scoring function to estimate the binding free energy (docking score) for each conformation. A lower (more negative) docking score generally indicates a more favorable binding interaction. semanticscholar.org
Docking with Survivin
Survivin is a protein that inhibits apoptosis (programmed cell death) and is often overexpressed in cancer cells, making it a key target for anticancer drug development. In silico studies have explored the interaction between this compound and the Survivin protein (PDB ID: 1E31). semanticscholar.org Molecular docking simulations revealed a strong binding affinity, evidenced by a favorable docking score. semanticscholar.org The analysis identified specific amino acid residues within the Survivin binding pocket that interact with the flavone, stabilizing the complex.
| Interaction Type | Interacting Amino Acid Residues | Docking Score (kcal/mol) |
| Conventional Hydrogen Bonding | PHE'13, ARG'18 | -7.7 |
| Pi Interactions | GLU'40, ILE'74, PHE'86 |
Table 2: Molecular docking interactions of this compound with the Survivin protein (1E31). Data sourced from semanticscholar.org.
These specific interactions, including hydrogen bonds and pi-stacking, highlight the structural features of this compound that are critical for its binding to Survivin and may contribute to its potential anti-cancer effects. semanticscholar.org
Docking with TrkB Receptor
The Tropomyosin receptor kinase B (TrkB) is the primary signaling receptor for brain-derived neurotrophic factor (BDNF), playing a vital role in neuronal survival, growth, and plasticity. nih.gov Small molecules that can activate the TrkB receptor are of significant therapeutic interest for neurological disorders. nih.gov Several flavones, such as 7,8-dihydroxyflavone (B1666355) (7,8-DHF) and 7,8,3'-Trihydroxyflavone, have been identified as potent TrkB agonists. nih.gov
Given the structural similarity and the known neuroprotective activity of related compounds, molecular docking of this compound with the TrkB receptor is a logical step to explore its potential as a TrkB modulator. Docking studies with other flavones against the neurotrophin-binding d5 domain of the TrkB receptor have been successfully performed. frontiersin.org Such simulations for this compound would aim to predict its binding conformation and affinity, providing insights into whether it can mimic the action of BDNF. The results would help rationalize its activity and guide the design of novel derivatives with improved potency and selectivity for the TrkB receptor.
Preclinical Research Models and Methodologies
In Vitro Cellular Models
The murine macrophage cell line, RAW264.7, is a cornerstone for investigating the anti-inflammatory and antioxidant properties of 7,3',4'-Trihydroxyflavone (B9037). These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory response, providing a platform to assess the compound's efficacy. Both traditional two-dimensional (2D) monolayer cultures and more physiologically relevant three-dimensional (3D) models are employed to study the effects of this flavone (B191248).
In 2D culture systems, this compound has demonstrated significant dose-dependent inhibition of nitric oxide (NO) production, a key inflammatory mediator. For instance, the half-maximal inhibitory concentration (IC₅₀) for NO suppression in 2D RAW264.7 cells was determined to be 26.7 µM. Furthermore, the compound effectively scavenges cellular reactive oxygen species (ROS) induced by agents like tert-butyl hydroperoxide (tBHP), with an IC₅₀ value of 2.71 µM. This highlights its potent antioxidant capacity at the cellular level.
To better replicate the in vivo environment, 3D macrophage models have been developed. In these models, RAW264.7 cells are cultured on scaffolds, allowing for more complex cell-cell and cell-matrix interactions. When tested in these 3D systems, this compound also exhibited a dose-dependent reduction in NO production, although with a slightly higher IC₅₀ of 48.6 µM compared to 2D models. This suggests that the cellular microenvironment can influence the compound's bioactivity. Despite the differences in potency between 2D and 3D models, the compound consistently suppresses the overexpression of proinflammatory mediators in both systems.
Mechanistic studies using RNA sequencing have revealed that this compound exerts its anti-inflammatory effects by modulating specific signaling pathways. In RAW264.7 cells, it has been shown to suppress inflammation through the IL-17, TNF, and uniquely, the JAK-STAT signaling pathways. The compound's ability to bind to cellular-Src tyrosine kinase is also implicated in its anti-inflammatory activity.
A comparative study with its isomer, 6,3',4'-Trihydroxyflavone, in RAW264.7 models showed that this compound possesses superior ROS-scavenging ability but slightly lower anti-inflammatory activity in terms of NO and IL-1β suppression. It also exhibited lower cytotoxicity in these macrophage models, indicating a better safety profile for potential therapeutic applications.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound in RAW264.7 Macrophage Models
| Activity | Model | IC₅₀ Value |
| NO Suppression | 2D | 26.7 µM |
| NO Suppression | 3D | 48.6 µM |
| ROS Scavenging | 2D | 2.71 µM |
The anticancer potential of this compound has been evaluated against a panel of human cancer cell lines, including those derived from lung (A549), brain (U87), and breast (MCF-7) tumors. These in vitro studies aim to determine the compound's ability to inhibit cancer cell growth and to elucidate the underlying mechanisms of action.
Research involving a series of trihydroxyflavone derivatives has shown that these compounds possess anticancer activity, with their effectiveness varying across different cancer cell lines. In this comparative context, trihydroxyflavones as a class were found to be more active against the MCF-7 breast cancer cell line and showed the lowest activity against the U87 glioblastoma cell line. The majority of these compounds, including this compound, inhibited cancer cell growth with half-maximal effective concentration (EC₅₀) values typically ranging between 10 and 50 µM.
Specifically for this compound, its antiproliferative effects have been documented. In studies comparing various trihydroxyflavones, it was observed to inhibit the proliferation of A549, MCF-7, and U87 cells. While it was active against all three, the potency differed. For instance, in one study, it was among the compounds that reduced A549 and MCF-7 cell viability. However, against U87 glioblastoma cells, its activity was less pronounced compared to some other trihydroxyflavone isomers.
The mechanisms underlying the anticancer effects of flavonoids are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and interference with key signaling pathways involved in cancer progression. For trihydroxyflavones, the presence of an ortho-dihydroxy group in the B-ring is considered an important structural feature for their anticancer and antioxidant activities. A moderate correlation has been observed between the antioxidant properties of trihydroxyflavones and their anticancer activity against A549 and U87 cells.
It is important to note that while this compound shows promise in these preclinical models, its efficacy can be influenced by the specific cancer cell type. For example, the lower activity against the U87 cell line might be attributed to factors such as the expression of auxiliary transporters in brain tumor cells that can efflux the compound.
Table 2: Anticancer Activity of this compound and Related Compounds against Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound Class | Observed Effect | EC₅₀ Range (µM) |
| A549 | Lung Carcinoma | Trihydroxyflavones | Inhibition of cell proliferation | 10-50 |
| U87 | Glioblastoma | Trihydroxyflavones | Lower inhibition of cell proliferation compared to other cell lines | >25 (for most trihydroxyflavones) |
| MCF-7 | Breast Adenocarcinoma | Trihydroxyflavones | Higher inhibition of cell proliferation compared to other cell lines | 12-24 |
To assess the potential toxicity of this compound on non-cancerous cells, in vitro studies are conducted using normal human cell lines. The human lung fibroblast cell line, MRC-5, is a standard model for this purpose, allowing for the evaluation of a compound's cytotoxicity and its selectivity towards cancer cells over healthy cells.
A study investigating the cytotoxicity of a series of flavonoids, including those with a 7,3',4'-trihydroxy substitution pattern, was performed on MRC-5 cells. The cells were exposed to a range of concentrations of the flavonoids (0–160 µM) for 48 hours. Cell viability and growth inhibition were then measured using the WST-8 and sulforhodamine B assays, respectively.
The results from these assays provide crucial information on the safety profile of this compound. It was observed that this compound, which possesses hydroxyl groups at the C-3', C-4', and C-7 positions, exhibited low toxicity towards the MRC-5 lung fibroblasts. This is a significant finding, as it suggests a degree of selectivity, a desirable characteristic for any potential therapeutic agent.
In comparison with other structurally related flavonoids, the substitution pattern played a key role in determining cytotoxicity. For instance, the presence of methoxy (B1213986) groups at the 3' and 4' positions was associated with high cytotoxicity in MRC-5 cells. Conversely, the presence of hydroxyl groups at the C-3' and/or C-4' positions, as seen in this compound, was linked to lower toxicity.
These findings are important as they indicate that this compound has a favorable in vitro toxicity profile in a normal human cell line. This low toxicity in healthy cells, coupled with its demonstrated anticancer and anti-inflammatory activities, underscores its potential as a lead compound for further preclinical development.
Table 3: Cytotoxicity of Substituted Flavonoids in MRC-5 Lung Fibroblasts
| Flavonoid Substitution | Concentration Range (µM) | Observed Cytotoxicity in MRC-5 cells |
| 7,3',4'-Trihydroxy | 0-160 | Low toxicity |
| 3',4'-Methoxy | Not specified | High cytotoxicity |
Spiral Ganglion Neurons for Neuroprotection Studies
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and safety of a compound in a living organism.
The anti-inflammatory and antioxidant properties of this compound have been investigated using rodent models. For instance, its capacity to reduce total reactive oxygen species has been demonstrated in rat kidney homogenates. caymanchem.comglpbio.comruixibiotech.com Studies using macrophage cell line models, which are often derived from mice, have shown that this flavone can suppress the overexpression of pro-inflammatory biomarkers. nih.govmdpi.com Specifically, in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, the compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov These models are critical for understanding how the compound might mitigate inflammation and oxidative stress-related damage in a complex biological system.
The neuroprotective effects of this compound have been assessed in several specialized mouse models. One prominent model is the scopolamine-induced memory deficit mouse. researchgate.netnih.govnih.govdirectivepublications.org Scopolamine, a muscarinic receptor antagonist, induces cognitive impairments that mimic aspects of Alzheimer's disease. nih.govdirectivepublications.orgmdpi.com Studies have shown that this compound can ameliorate these memory impairments, suggesting its potential in managing neurodegenerative conditions. researchgate.netnih.gov The compound has been found to restore cholinergic system function and activate the CREB-BDNF signaling pathway in the hippocampus of these mice. researchgate.netnih.gov
Another significant model is the conditional connexin26-null mouse, which is used to study the degeneration of spiral ganglion neurons (SGNs), a primary cause of sensorineural hearing loss. nih.govnih.gov Research has demonstrated that a structurally similar compound, 7,8,3'-trihydroxyflavone (B154275), can protect SGNs from degeneration in these mice, highlighting a potential therapeutic avenue for hearing disorders. nih.govnih.gov
Animal models have been employed to investigate the protective effects of flavonoids on kidney function. While direct studies on this compound are part of broader flavonoid research, models of diabetic nephropathy and drug-induced renal damage in rats are commonly used. journalrip.comnih.gov For example, studies on the related flavonoid apigenin (B1666066) have used rat models of cyclosporine A-induced renal dysfunction to demonstrate protective effects. umin.ac.jp These models are vital for assessing a compound's ability to mitigate kidney injury and preserve renal function. journalrip.comnih.gov The antioxidant activity of this compound observed in rat kidney homogenates further supports its potential in this area. caymanchem.comglpbio.comruixibiotech.com
Models for Neurodegenerative and Neurological Disorders (e.g., scopolamine-induced memory deficit mice, conditional connexin26-null mice for SGN protection)
Advanced Experimental Techniques
To elucidate the molecular mechanisms underlying the observed effects of this compound in preclinical models, researchers utilize advanced experimental techniques.
Gene expression analysis is a powerful tool to understand how this compound modulates cellular processes at the genetic level. Studies have shown that this flavone can decrease the mRNA expression of key osteoclastic marker genes. caymanchem.comglpbio.comchemfaces.com These genes include those encoding the calcitonin receptor, cathepsin K, V-ATPase V0 subunit d2, and dendritic cell-specific transmembrane protein. caymanchem.comglpbio.comchemfaces.com This inhibition of osteoclast-related genes is a key indicator of the compound's potential to regulate bone remodeling. chemfaces.comtargetmol.com
Furthermore, in the context of inflammation, gene expression analysis has revealed that this compound can suppress the mRNA levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in a dose-dependent manner in macrophage models. nih.gov
Research Findings Summary
| Model/Technique | Key Findings | References |
| Rodent Models (Anti-inflammatory/Antioxidant) | Reduces reactive oxygen species in rat kidney homogenates; Suppresses pro-inflammatory biomarkers in macrophage models. | caymanchem.com, nih.gov, glpbio.com, ruixibiotech.com, mdpi.com |
| Scopolamine-Induced Memory Deficit Mice | Ameliorates memory impairments; Restores cholinergic system function and activates CREB-BDNF signaling. | researchgate.net, nih.gov |
| Conditional Connexin26-Null Mice | A related compound, 7,8,3'-trihydroxyflavone, protects spiral ganglion neurons from degeneration. | nih.gov, , nih.gov |
| Models for Renal Dysfunction | Demonstrates antioxidant activity in rat kidney homogenates, suggesting protective potential. | caymanchem.com, glpbio.com, ruixibiotech.com |
| Gene Expression Analysis | Decreases mRNA expression of osteoclastic marker genes (e.g., calcitonin receptor, cathepsin K); Suppresses mRNA of pro-inflammatory cytokines (IL-1β, IL-6). | caymanchem.com, nih.gov, chemfaces.com, glpbio.com |
| Protein Expression Analysis | Inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). | nih.gov, mdpi.com, nih.gov |
Intracellular ROS Measurement (e.g., H2DCFDA fluorescent probe)
The antioxidant capacity of this compound within cellular environments is frequently assessed by measuring its ability to reduce intracellular reactive oxygen species (ROS). A standard method for this involves the use of 2',7'–dichlorofluorescin diacetate (H2DCFDA), a cell-permeable fluorescent probe. This probe is non-fluorescent until it is deacetylated by intracellular esterases to H2DCF, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence directly correlates with the level of intracellular ROS.
In preclinical studies, this methodology has been applied to evaluate this compound's protective effects against induced oxidative stress. For instance, in RAW264.7 macrophage cells, oxidative stress can be induced by agents like tert-butyl hydroperoxide (tBHP). nih.govresearchgate.net Pre-treatment of these cells with this compound has been shown to significantly suppress the tBHP-induced increase in ROS content in a dose-dependent manner. nih.govresearchgate.net
The efficacy of this compound in scavenging cellular ROS has been quantified with a half-maximal inhibitory concentration (IC₅₀) value of 2.71 µM. nih.govresearchgate.net This demonstrates a potent intracellular antioxidant activity. Interestingly, when compared to its isomer 6,3',4'-Trihydroxyflavone, which has an IC₅₀ of 3.02 µM for ROS scavenging, this compound shows a slightly higher, yet comparable, potency in reducing cellular ROS. nih.govresearchgate.net Other studies have also confirmed its ability to reduce total reactive oxygen species in rat kidney homogenates, reporting an IC₅₀ value of 3.9 µM. caymanchem.comglpbio.combertin-bioreagent.com
Table 1: Cellular ROS Scavenging Activity of Trihydroxyflavones
| Compound | Cell Model | Oxidative Stress Inducer | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| This compound | RAW264.7 Macrophages | tBHP | 2.71 | nih.gov, researchgate.net |
| This compound | Rat Kidney Homogenates | N/A | 3.9 | caymanchem.com, glpbio.com, bertin-bioreagent.com |
| 6,3',4'-Trihydroxyflavone | RAW264.7 Macrophages | tBHP | 3.02 | nih.gov, researchgate.net |
Enzyme Activity Assays (e.g., NO suppression activity, COX-1 inhibition)
Enzyme activity assays are crucial for elucidating the mechanisms behind the anti-inflammatory effects of this compound. These assays measure the compound's ability to inhibit specific enzymes that are key mediators in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX). nih.govnih.gov
Nitric Oxide (NO) Suppression Activity
Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. The ability of this compound to suppress NO production is a key indicator of its anti-inflammatory potential. nih.gov In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage models, this compound has demonstrated significant, dose-dependent NO suppression. nih.gov
The inhibitory concentration (IC₅₀) for NO suppression varies depending on the cell culture model. In a traditional two-dimensional (2D) cell culture, the IC₅₀ value was determined to be 26.7 µM. nih.gov In a more physiologically relevant three-dimensional (3D) macrophage model, the IC₅₀ value was higher at 48.6 µM. nih.gov While effective, its NO suppression activity was found to be less potent than its isomer, 6,3',4'-Trihydroxyflavone, which recorded IC₅₀ values of 22.1 µM (2D) and 35.6 µM (3D). nih.gov
Cyclooxygenase-1 (COX-1) Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process as they mediate the production of prostaglandins. nih.govresearchgate.net this compound has been specifically evaluated for its inhibitory effect on the COX-1 isoform. Enzyme activity assays have determined that this compound inhibits COX-1 with an IC₅₀ value of 36.7 µM. caymanchem.comglpbio.combertin-bioreagent.com This finding positions it as a modulator of the cyclooxygenase pathway. caymanchem.com
Table 2: Enzyme Inhibition by this compound
| Enzyme/Activity Assayed | Cell/Assay Model | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| NO Suppression | 2D RAW264.7 Macrophages | 26.7 | nih.gov |
| NO Suppression | 3D RAW264.7 Macrophages | 48.6 | nih.gov |
| COX-1 Inhibition | Enzyme Activity Assay | 36.7 | caymanchem.com, glpbio.com, bertin-bioreagent.com |
Therapeutic Potential and Future Research Directions
Prospects as Anti-inflammatory Agents
The anti-inflammatory capabilities of 7,3',4'-Trihydroxyflavone (B9037) are a cornerstone of its therapeutic promise. Its action is multifaceted, involving the modulation of key signaling pathways and the suppression of pro-inflammatory molecules, which positions it as a candidate for both preventative and therapeutic applications.
Beyond supplementation, this compound shows significant potential as a therapeutic agent for a range of inflammatory diseases. lookchem.combiosynth.com Studies have demonstrated its ability to suppress the overexpression of pro-inflammatory biomarkers. nih.gov Its mechanism involves modulating several critical signaling pathways. While it shares the ability to act on the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways with similar flavones, this compound uniquely exerts anti-inflammatory activity through the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway. nih.govpatsnap.com
Research has identified its inhibitory effects on various inflammatory mediators. It has been shown to inhibit cyclooxygenase-1 (COX-1) and suppress the expression of pro-inflammatory cytokines like IL-1β and TNF-α. Furthermore, it can inhibit the receptor activator of nuclear factor kappa B ligand (RANKL)-induced differentiation of osteoclasts, suggesting a potential role in bone-related inflammatory conditions. targetmol.com
Table 1: Anti-inflammatory Mechanisms of this compound
| Mechanism | Affected Pathway / Mediator | Study Model |
| Suppression of Pro-inflammatory Mediators | IL-17, TNF, JAK-STAT pathways | 2D and 3D Macrophage Models |
| Inhibition of Cytokines | IL-1β, TNF-α | Cell Culture Studies |
| Inhibition of Enzymes | Cyclooxygenase-1 (COX-1) | Cell-free Assays |
| Inhibition of Osteoclastogenesis | RANKL-induced differentiation | Bone Marrow-derived Macrophages (BMMs) |
Development as Nutritional Supplements
Prospects as Anticancer Agents
The exploration of plant-derived polyphenols as chemopreventive and anticancer substances is a rapidly advancing field. mdpi.com Flavones, including this compound, are recognized for their potential to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with processes like angiogenesis and metastasis. lookchem.commdpi.com
The anticancer potential of this compound is an area of active investigation. The structural features of trihydroxyflavones are crucial to their activity, with studies indicating that the presence of an ortho-dihydroxy (catechol) group in the B-ring, as seen in this compound, is important for both antioxidant and antiproliferative effects. mdpi.com Research on various trihydroxyflavones has shown they can inhibit the proliferation of human cancer cell lines, including lung (A549), breast (MCF-7), and brain (U87) cancer cells. mdpi.com
While specific pathways for this compound are still being fully elucidated, research on structurally related flavonoids provides insight into potential targets. For instance, the flavonol galangin (B1674397) has been shown to induce apoptosis and inhibit inflammatory pathways such as PI3K/Akt and NF-κB in cancer cells. nih.gov The ability of flavonoids to target signaling pathways responsible for multidrug resistance and cancer progression establishes them as strong candidates for synergistic therapies alongside conventional anticancer drugs. nih.gov Future research will likely focus on identifying the specific molecular targets and signaling cascades, such as the PI3K/AKT/mTOR and JAK/STAT pathways, that are modulated by this compound in various cancer types. mdpi.com
Table 2: Anticancer Activity of Selected Trihydroxyflavones
| Compound | Cancer Cell Line | Observed Effect / Potential Pathway |
| 3',4',5-Trihydroxyflavone | A549 (Lung), MCF-7 (Breast) | High potency of growth inhibition. mdpi.com |
| Galangin (3,5,7-Trihydroxyflavone) | Glioblastoma, Ovarian Cancer | Induces apoptosis; inhibits PI3K/Akt and NF-κB pathways. nih.gov |
| Apigenin (B1666066) (4′,5,7-Trihydroxyflavone) | Various Human Cancers | Induces autophagy and apoptosis; inhibits PI3K/AKT/mTOR and JAK/STAT pathways. mdpi.com |
| Baicalein (5,6,7-Trihydroxyflavone) | Lung, Breast Cancer | Inhibits cancer cell proliferation. mdpi.com |
Prospects as Neuroprotective Agents
Dietary phytochemicals are increasingly recognized for their ability to protect neurons and potentially prevent the onset and progression of neurodegenerative disorders like Alzheimer's and Parkinson's disease. tandfonline.commdpi.com Flavonoids contribute to neuroprotection by targeting key drivers of neurodegeneration, including oxidative stress, neuroinflammation, and deficits in neurotrophic factors. tandfonline.com
This compound is considered a potential therapeutic agent for neurological diseases. lookchem.combiosynth.com Its neuroprotective effects are attributed to its ability to counteract oxidative stress and modulate cellular signaling pathways that promote neuronal survival. tandfonline.com
A critical target in neuroprotection is the Tropomyosin receptor kinase B (TrkB), the main receptor for brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth. tandfonline.com Several flavones that are structurally similar to this compound, such as 7,8-dihydroxyflavone (B1666355) (tropoflavin) and 7,8,3'-trihydroxyflavone (B154275), are potent TrkB agonists. tandfonline.comwikipedia.org The presence and position of hydroxyl groups on the flavonoid structure are critical for this activity. wikipedia.org For example, Fisetin (B1672732), a flavonoid with the same 7,3',4'-trihydroxy structure, has been found to bind to the TrkB receptor and activate downstream survival pathways like PI3K-Akt and Ras-MEK-ERK. tandfonline.com This suggests a strong possibility that this compound may also act as a TrkB agonist, thereby promoting neuronal health and offering a therapeutic strategy for neurodegenerative conditions.
Table 3: Neuroprotective Actions of this compound and Related Compounds
| Compound | Proposed Mechanism | Key Target / Pathway |
| Fisetin (this compound) | Activation of neurotrophic factor signaling | TrkB receptor, PI3K-Akt, Ras-MEK-ERK. tandfonline.com |
| 7,8,3'-Trihydroxyflavone | Potent TrkB agonism, promoting neuronal survival and growth. wikipedia.org | TrkB receptor, PI3K/Akt, MAPK. |
| 7,8,4'-Trihydroxyflavone (B192603) | TrkB agonism, protection against neurotoxicity. | TrkB receptor, PI3K/Akt/GSK-3β, MAPK. |
| Apigenin (4′,5,7-Trihydroxyflavone) | Anti-oxidant and anti-inflammatory actions. mdpi.com | Reduction of oxidative stress. mdpi.com |
Restoration of Cognitive Function
The potential of this compound as a neuroprotective agent is an emerging area of significant research interest. Studies have begun to elucidate its role in mitigating cognitive deficits, particularly in models of neurodegenerative conditions like Alzheimer's disease. nih.gov Research using a scopolamine-induced memory deficit mouse model has shown that this compound can lead to significant improvements in cognitive performance. nih.gov
The mechanisms underlying these cognitive-enhancing effects appear to be multifaceted. Key findings indicate that the compound plays a crucial role in modulating the cholinergic system and activating critical neurotrophic factor pathways within the hippocampus. nih.govnih.govresearchgate.net Administration of this compound has been shown to restore the levels of essential cholinergic markers and increase the expression of brain-derived neurotrophic factor (BDNF). nih.gov BDNF is a protein pivotal for neuronal survival, growth, and synaptic plasticity. nih.gov The activation of the cAMP response element-binding protein (CREB)-BDNF signaling pathway is a central element of its neuroprotective action. nih.govresearchgate.net
Furthermore, electrophysiological studies have confirmed that this compound can restore long-term potentiation (LTP), a key cellular mechanism that underlies synaptic plasticity, learning, and memory. nih.gov Other research also points to its ability to suppress NF-κB activation in models of neuronal apoptosis, suggesting an additional anti-inflammatory and protective mechanism in the brain.
Table 1: Research Findings on the Effects of this compound on Cognitive Function
| Studied Effect | Model System | Key Findings | Mechanism of Action |
| Memory Restoration | Scopolamine-induced memory deficit in mice | Significantly ameliorated memory impairments and enhanced memory in normal mice. nih.govresearchgate.net | Restoration of cholinergic system activity. nih.govnih.gov |
| Neurotrophic Support | Hippocampal tissue from mouse models | Increased levels of Brain-Derived Neurotrophic Factor (BDNF), postsynaptic density protein-95 (PSD-95), and synaptophysin. nih.govresearchgate.net | Activation of the CREB-BDNF signaling pathway. nih.govresearchgate.net |
| Synaptic Plasticity | Electrophysiological recordings in the hippocampus | Restored long-term potentiation (LTP) that was reduced by scopolamine. nih.gov | Enhancement of synaptic function and plasticity. nih.gov |
| Neuroprotection | Neuronal apoptosis models | Suppresses NF-κB activation, a key pathway in inflammation and cell death. | Modulation of inflammatory and apoptotic signaling. |
Prospects in Other Biomedical Applications
Bone Health and Osteoporosis Research
Flavonoids as a class of phytochemicals are recognized for their potential to protect against bone loss, partly due to their anti-inflammatory properties. nih.gov Research into this compound has identified it as a promising candidate for osteoporosis research, a condition characterized by weak and fragile bones. osteoporosis.foundation The compound's primary mechanism in this context relates to its potent inhibitory effects on osteoclasts, the cells responsible for bone resorption. cymitquimica.com
Specifically, this compound has been demonstrated to markedly inhibit the differentiation of osteoclasts from bone marrow-derived macrophages, a process induced by the receptor activator of nuclear factor kappa B ligand (RANKL). caymanchem.comchemfaces.comtargetmol.com This inhibition is achieved by targeting key signaling pathways essential for osteoclastogenesis. The compound suppresses the RANKL-induced expression of nuclear factor of activated T-cells c1 (NFATc1), which is considered a master transcription factor for osteoclast differentiation. cymitquimica.comchemfaces.com
Table 2: Research Findings on the Effects of this compound on Osteoclast Differentiation
| Target | Cell Model | Observed Effect | Associated Marker Genes Inhibited |
| Osteoclast Differentiation | Mouse Bone Marrow-Derived Macrophages (BMMs) | Markedly inhibited RANKL-induced osteoclast formation. cymitquimica.comcaymanchem.com | Calcitonin Receptor (CTR), Cathepsin K, Atp6v0d2, Dendritic Cell-Specific Transmembrane Protein (DC-STAMP). caymanchem.comchemfaces.com |
| Key Transcription Factor | Mouse Bone Marrow-Derived Macrophages (BMMs) | Inhibited RANKL-induced expression of NFATc1. cymitquimica.comchemfaces.com | Not Applicable |
| Signaling Pathway | Mouse Bone Marrow-Derived Macrophages (BMMs) | Attenuated RANKL-induced activation of p38 mitogen-activated protein kinase (MAPK). chemfaces.com | Not Applicable |
| Bone Resorption Activity | Osteoclasts on dentin slices | Decreased the bone resorption activity of mature osteoclasts. chemfaces.com | Not Applicable |
Antimicrobial Agent Development
The development of new antimicrobial agents is a global health priority, and natural products like flavonoids are a valuable source of lead compounds. nih.gov this compound has demonstrated specific antimicrobial activity, indicating its potential for further investigation in this field. cymitquimica.com
Research has established that this compound is active against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. caymanchem.com In laboratory assays, it exhibited a Minimum Inhibitory Concentration (MIC) of 50 µg/ml against this pathogen. caymanchem.com While broader screening against a wide range of bacteria and fungi is still needed, this finding highlights its potential as a template for developing new antitubercular drugs. The antimicrobial effects of flavonoids are often attributed to their ability to interfere with microbial cellular processes, though the precise mechanism for this specific compound requires more detailed study. nih.gov
Research Gaps and Future Perspectives
Comprehensive In Vivo Efficacy and Safety Studies
A significant portion of the research on the biomedical applications of this compound, particularly concerning its effects on bone health, has been conducted using in vitro cell models. caymanchem.comchemfaces.com While these studies are crucial for elucidating cellular mechanisms, such as the inhibition of osteoclast differentiation, they may not fully predict the compound's efficacy or safety in a complex living organism. nih.gov There is a pressing need to bridge the gap between these in vitro findings and potential clinical applications through comprehensive in vivo studies. nih.gov
While animal models have been successfully used to demonstrate the cognitive-enhancing effects of this compound, nih.gov similar extensive in vivo research is required to validate its potential in treating conditions like osteoporosis. Such studies are essential to understand its pharmacokinetics, determine effective and non-toxic dose ranges, and confirm its bone-protective effects within a physiological system.
Elucidation of Additional Cellular Receptors and Metabolism
Current research has identified several signaling pathways that are modulated by this compound, including the JAK-STAT, NF-κB, and TNF pathways. nih.gov It is known to exert some of its anti-inflammatory effects by binding to the cellular-Src (c-Src) tyrosine kinase. nih.gov However, a complete profile of all its cellular receptors and binding partners remains to be fully elucidated.
A particularly interesting avenue for future research stems from the compound's natural fluorescent properties. nih.gov This intrinsic characteristic could be leveraged as a tool to visually track its uptake, distribution, and localization within cells, thereby helping to identify its metabolic pathways and additional cellular targets without the need for synthetic labels. Understanding the full scope of its molecular interactions and how it is metabolized by the body is critical for advancing its development as a therapeutic agent. nih.gov
Exploration of Synergistic Effects with Existing Therapies
The therapeutic potential of this compound is amplified when considering its use in combination with existing therapies, a strategy that is a cornerstone of modern pharmacology. Research into the synergistic effects of flavonoids, a class of compounds to which this compound belongs, has revealed promising outcomes, particularly in oncology. The primary goals of these combination therapies are to enhance the efficacy of standard treatments, overcome drug resistance, and potentially reduce the required dosages of cytotoxic agents, thereby minimizing adverse side effects.
While direct studies on the synergistic effects of this compound are emerging, a significant body of research on structurally similar flavonoids provides a strong rationale for its potential in combination regimens. For instance, flavonoids have been investigated for their ability to sensitize cancer cells to conventional chemotherapeutic drugs like paclitaxel (B517696) and doxorubicin (B1662922). Paclitaxel, a widely used anticancer agent, can face challenges with drug resistance and toxicity. springermedizin.denih.gov Studies have shown that combining paclitaxel with certain natural compounds can increase the chemosensitivity of cancer cells. springermedizin.denih.gov
A notable example is the flavonoid apigenin (4′,5′,7-trihydroxyflavone), which shares a core structure with this compound. Research has demonstrated that the combination of apigenin and paclitaxel leads to a more pronounced anti-cancer effect in vitro compared to either compound used alone. plos.org This synergistic action is partly attributed to apigenin's ability to suppress the activity of superoxide (B77818) dismutase (SOD), making cancer cells more susceptible to the cytotoxic effects of paclitaxel. plos.org This combination has been shown to significantly enhance apoptosis in cancer cells. plos.org
Similarly, studies on 3′,4′-dihydroxyflavonol in combination with doxorubicin, a common anthracycline antibiotic used in cancer therapy, have shown synergistic interactions in osteosarcoma cell lines. mdpi.com The combination allowed for a reduction in the dose of doxorubicin needed to achieve the same level of cancer cell growth inhibition. mdpi.com This suggests that flavonoids can act as adjuvants, augmenting the therapeutic window of conventional drugs.
The mechanisms underlying these synergistic effects are multifaceted. Flavonoids, including potentially this compound, can modulate various cellular pathways that are often dysregulated in cancer. They can inhibit drug efflux pumps, such as P-glycoprotein, which are major contributors to multidrug resistance. springermedizin.de Furthermore, their antioxidant and anti-inflammatory properties may help to mitigate some of the side effects associated with chemotherapy. springermedizin.denih.gov For example, luteolin, another related flavonoid, has been shown to attenuate doxorubicin-induced cytotoxicity in breast cancer cells, partly through its antioxidant activity. jst.go.jp
The exploration of this compound in combination with therapies for other conditions, such as neurodegenerative diseases, is also a promising area. Given its neuroprotective properties, it could potentially be used alongside existing treatments to slow disease progression or manage symptoms more effectively. For example, the natural flavonoid 4′,5,7-trihydroxyflavone has been shown to enhance the neurotrophic effects of brain-derived neurotrophic factor (BDNF) by strengthening TrkB receptor signaling. jst.go.jpfrontiersin.org
Future research will need to focus specifically on this compound to delineate its synergistic potential with a range of existing drugs and to understand the precise molecular interactions at play.
Translational Research Pathways
The journey of a promising compound like this compound from preclinical discovery to clinical application is a complex and multi-stage process. Translational research pathways for this flavonoid are being forged through a series of in vitro and in vivo studies aimed at validating its therapeutic potential and establishing a foundation for human trials.
A crucial first step in the translational pipeline is the use of advanced preclinical models. While traditional two-dimensional (2D) cell culture models have provided initial insights into the antioxidant and anti-inflammatory activities of this compound, there is a recognized need for more physiologically relevant systems. nih.gov Three-dimensional (3D) cell models are increasingly being used to bridge the gap between in vitro experiments and in vivo conditions, as they better mimic the microenvironments of tissues. nih.gov Studies utilizing 3D macrophage models have demonstrated the anti-inflammatory effects of this compound, providing more robust preclinical data. nih.gov
The identification of specific molecular targets is another critical aspect of translational research. For 7,3',4'-trihydroxyisoflavone, a related compound, studies have identified cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K) as primary molecular targets in the suppression of cancer cell proliferation. nih.gov Such findings provide a molecular basis for the development of new chemoprotective agents and guide the design of future clinical trials. nih.gov In the context of neurodegenerative diseases, the activation of the TrkB receptor by related flavones offers a clear therapeutic target for conditions like Alzheimer's disease. nih.gov
The development of this compound as a therapeutic agent also involves addressing its pharmacological properties, such as bioavailability and stability. Its potential use in nutraceuticals and functional foods is being explored, which could offer a more immediate pathway to public health benefits while longer-term pharmaceutical development is underway. lookchem.com
While preclinical studies have been promising, the translation to clinical practice faces several hurdles. The outcomes of clinical trials using similar compounds, such as recombinant BDNF for neurological disorders, have sometimes been disappointing due to issues with delivery and half-life in the body. nih.gov Small molecule agonists like this compound may offer advantages in this regard.
The path forward for this compound will require well-designed clinical trials to validate the efficacy and safety observed in preclinical settings. These trials will be essential to determine appropriate therapeutic applications and to realize the full potential of this promising natural compound.
Q & A
Basic Research Questions
Q. How should researchers handle and prepare 7,3',4'-Trihydroxyflavone for experimental use?
- Methodology : The compound is supplied as a crystalline solid. For stock solutions, dissolve in solvents like DMSO or DMF (5 mg/mL solubility). Purge solvents with inert gas (e.g., nitrogen) to prevent oxidation. Store at -20°C for long-term stability (≥4 years) .
Q. What assays are commonly used to evaluate its antioxidant activity?
- Methodology :
- DPPH radical scavenging : Measure IC50 values in cell-free systems (e.g., IC50 = 2.2 µM) .
- Peroxynitrite scavenging : Quantify inhibition in vitro (IC50 = 5.78 µM) .
- ROS reduction : Use rat kidney homogenates to assess total ROS suppression (IC50 = 3.9 µM) . UV/Vis spectroscopy (λmax: 238, 343 nm) can monitor structural stability during assays .
Q. What are its known biological targets and associated experimental models?
- Methodology :
- COX-1 inhibition : Test in enzyme activity assays (IC50 = 36.7 µM) .
- Antimicrobial activity : Determine MIC against M. tuberculosis (50 µg/mL) using broth dilution .
- Osteoclast differentiation : Use RANKL-induced mouse bone marrow-derived macrophages (BMDMs) and quantify markers (e.g., Atp6v0d2, Dcstamp) via qPCR .
Advanced Research Questions
Q. How does the hydroxyl group positioning influence its bioactivity compared to structural analogs?
- Methodology : Compare A-ring substitution patterns (e.g., 7,3',4'-HOFL vs. 6,3',4'-HOFL). In 2D/3D RAW264.7 models, 7,3',4'-HOFL shows higher ROS scavenging (IC50 = 2.71 µM) but lower anti-inflammatory activity (NO suppression IC50 = 20.9 µM). Use RNA-seq to identify pathway differences (e.g., JAK-STAT activation unique to 7,3',4'-HOFL) .
Q. What molecular mechanisms underlie its inhibition of osteoclastogenesis?
- Methodology : Treat BMDMs with RANKL and assess NFATc1 nuclear translocation via immunofluorescence. Quantify osteoclast markers (Calcitonin receptor, Cathepsin K) and validate using inhibitors of p38MAPK/NF-κB pathways. This compound reduces RANKL-induced differentiation by 60–80% at 10 µM .
Q. How do researchers evaluate its metabolic stability and glucuronidation kinetics?
- Methodology : Incubate with human liver microsomes or recombinant UGT isoforms (e.g., 1A1, 1A9). Use Michaelis-Menten kinetics to calculate Vmax and Km. This compound shows glucuronidation via UGT1A1 (CLint = 12 µL/min/mg) .
Q. What experimental strategies address discrepancies in reported IC50 values across studies?
- Methodology : Standardize assay conditions (e.g., cell type, solvent concentration). For example, DMSO >0.1% may artifactually reduce ROS scavenging. Validate purity via HPLC (≥98%) and control for batch-to-batch variability .
Q. What are the implications of its differential effects in 2D vs. 3D cell models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
